molecular formula C14H20N2O2 B1287280 Benzyl 4-(methylamino)piperidine-1-carboxylate CAS No. 405057-75-2

Benzyl 4-(methylamino)piperidine-1-carboxylate

Cat. No.: B1287280
CAS No.: 405057-75-2
M. Wt: 248.32 g/mol
InChI Key: UKMMXAXGJCWGTF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate represents a complex heterocyclic compound characterized by multiple functional groups arranged in a specific three-dimensional configuration. The compound is officially registered under the Chemical Abstracts Service number 876316-35-7, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula is established as C15H22N2O2, corresponding to a molecular weight of 262.35 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 1-piperidinecarboxylic acid, 4-[(methylamino)methyl]-, phenylmethyl ester.

The structural architecture of this compound encompasses several critical components that define its chemical behavior and reactivity patterns. The core piperidine ring, a six-membered saturated nitrogen-containing heterocycle, serves as the central scaffold. At the 4-position of this ring, a methylene bridge connects to a methylamino group, creating a secondary amine functionality that significantly influences the compound's basicity and hydrogen bonding capabilities. The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl group, commonly abbreviated in chemical literature but formally known as the carbobenzoxy protecting group.

The compound exhibits specific stereochemical considerations due to the presence of the substituted piperidine ring. The piperidine conformation follows chair-like geometry similar to cyclohexane, with the methylamino substituent preferentially adopting equatorial positioning to minimize steric interactions. The International Chemical Identifier string for this compound is InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3, providing a standardized representation for computational chemistry applications.

Physical property predictions indicate a boiling point of approximately 382.8±25.0 degrees Celsius and a density of 1.083±0.06 grams per cubic centimeter. The compound exists as an oil at room temperature with a characteristic pale yellow coloration. The predicted ionization constant suggests a basic nature with a pKa value of approximately 10.41±0.10, consistent with the presence of the methylamino functionality. Storage requirements specify temperatures between 2-8 degrees Celsius under inert atmospheric conditions to maintain chemical stability.

Historical Context and Development

The development of benzyl 4-((methylamino)methyl)piperidine-1-carboxylate emerges from the broader historical trajectory of piperidine chemistry and protective group methodology in organic synthesis. The foundational work establishing benzyloxycarbonyl protecting groups traces back to the early 1930s when Leonidas Zervas first prepared benzyl chloroformate and utilized it for amino group protection. This pioneering research, conducted in collaboration with Max Bergmann, led to the development of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which dominated controlled peptide chemical synthesis for approximately twenty years until the 1950s.

The benzyloxycarbonyl protecting group methodology revolutionized synthetic organic chemistry by providing a reliable method for temporarily masking amino group reactivity while preserving stereochemical integrity. The protecting group's success stemmed from its ability to suppress nucleophilic and basic properties of nitrogen lone pairs while preventing racemization of protected amines. The introduction of this methodology was characterized as a "revolution" in the field and essentially initiated the distinct discipline of synthetic peptide chemistry.

The specific compound benzyl 4-((methylamino)methyl)piperidine-1-carboxylate represents a later development in this chemical lineage, emerging as researchers sought to create more sophisticated piperidine derivatives with enhanced synthetic utility. The compound's development reflects the evolution of medicinal chemistry toward more complex heterocyclic scaffolds that could serve dual purposes as synthetic intermediates and bioactive molecules. The integration of methylamino functionality with protected piperidine frameworks demonstrates the maturation of synthetic methodologies that began with Zervas's original protecting group discoveries.

The compound's emergence in chemical literature correlates with increased interest in piperidine derivatives for pharmaceutical applications. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both obtaining the compound through reaction of piperine with nitric acid. The subsequent development of synthetic methodologies for piperidine modification enabled the creation of complex derivatives like benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Contemporary research applications of this compound reflect decades of methodological advancement in both protecting group chemistry and heterocyclic synthesis. The compound's current significance in medicinal chemistry research builds upon historical foundations established by early pioneers in organic synthesis, demonstrating the cumulative nature of chemical knowledge development. The availability of this compound through multiple commercial suppliers indicates its established position in the synthetic chemistry toolkit.

Position in Piperidine Chemistry

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate occupies a distinctive position within the broader landscape of piperidine chemistry, representing an important class of nitrogen-protected heterocyclic compounds with significant synthetic utility. Piperidine derivatives constitute one of the most prevalent structural motifs in pharmaceutical compounds, with the piperidine ring serving as a fundamental building block in numerous natural products and synthetic drugs. The compound's structural features position it at the intersection of protective group chemistry and heterocyclic synthesis, making it particularly valuable for complex molecular construction projects.

The piperidine ring system itself demonstrates remarkable conformational properties that influence the compound's chemical behavior and biological activity. Like cyclohexane, piperidine adopts a chair conformation, but unlike its carbocyclic analog, piperidine exhibits two distinguishable chair conformations based on the nitrogen-hydrogen bond orientation. Research has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase, with stability differences varying in different solvent environments. These conformational preferences directly impact the spatial arrangement of substituents in benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

The methylamino substituent at the 4-position represents a significant modification that alters both the electronic properties and steric environment of the piperidine ring. The presence of a secondary amine functionality introduces additional basicity and hydrogen bonding capabilities, expanding the compound's potential interactions with biological targets and synthetic reagents. This structural feature distinguishes the compound from simpler piperidine derivatives and positions it among more sophisticated heterocyclic intermediates used in medicinal chemistry.

The benzyloxycarbonyl protecting group attached to the piperidine nitrogen serves multiple critical functions that enhance the compound's synthetic utility. This protecting group effectively masks the basic and nucleophilic properties of the piperidine nitrogen while maintaining compatibility with a wide range of reaction conditions. The protecting group's removability through catalytic hydrogenation or acidic conditions provides synthetic flexibility, allowing for selective deprotection when desired. This combination of protection and deprotection capabilities makes the compound particularly valuable for multistep synthetic sequences.

Recent advances in piperidine synthesis have highlighted the importance of derivatives like benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in modern organic chemistry. Contemporary synthetic approaches to piperidine construction include intramolecular aza-Michael reactions, double reductive aminations, aza-Prins cyclizations, and multicomponent reactions. These methodologies often utilize protected piperidine intermediates as key building blocks, emphasizing the compound's role in current synthetic strategies. The compound's position within this synthetic landscape reflects its utility as both a synthetic target and a precursor for further molecular elaboration.

Research Significance and Applications

The research significance of benzyl 4-((methylamino)methyl)piperidine-1-carboxylate extends across multiple domains of chemical and pharmaceutical science, reflecting its versatility as both a synthetic intermediate and a bioactive molecule. Current research applications encompass medicinal chemistry, where the compound serves as a key building block for pharmaceutical development, and synthetic organic chemistry, where it functions as a versatile intermediate for complex molecule construction. The compound's dual functionality as a protected amine and a methylamino-substituted heterocycle makes it particularly valuable for researchers developing new therapeutic agents.

In medicinal chemistry research, benzyl 4-((methylamino)methyl)piperidine-1-carboxylate has demonstrated significant potential in neurological and psychiatric drug development. The compound's structural features, particularly the methylamino substituent and piperidine core, align with pharmacophoric elements found in numerous central nervous system active compounds. Research has indicated potential applications in developing treatments for neurological disorders, although specific therapeutic mechanisms require further investigation through comprehensive in vitro and in vivo studies. The compound's ability to serve as a scaffold for receptor binding studies makes it valuable for structure-activity relationship investigations.

The synthetic utility of benzyl 4-((methylamino)methyl)piperidine-1-carboxylate encompasses diverse chemical transformations that enable access to complex molecular architectures. The compound readily undergoes oxidation reactions, reduction processes, and substitution reactions, providing multiple pathways for molecular modification. Oxidation reactions can convert the methylamino group to various oxidized forms, while reduction reactions can modify other functional groups while preserving the amine functionality. Substitution reactions enable the introduction of diverse substituents at various positions on the molecule.

Recent developments in asymmetric synthesis have highlighted the importance of chiral piperidine derivatives, positioning benzyl 4-((methylamino)methyl)piperidine-1-carboxylate as a potential precursor for enantioselective transformations. Kinetic resolution strategies using chiral bases have demonstrated success with related piperidine derivatives, suggesting potential applications for the synthesis of enantiomerically enriched compounds. These methodological advances enhance the compound's value in pharmaceutical research where stereochemical control is critical for biological activity.

The compound's applications extend to chemical biology research, where it serves as a probe molecule for studying biological systems and protein interactions. The methylamino functionality provides a handle for bioconjugation reactions, enabling the attachment of fluorescent labels or other reporter groups for biological studies. This capability makes the compound valuable for developing chemical tools for biological research, including receptor binding studies and enzyme inhibition assays.

Industrial applications of benzyl 4-((methylamino)methyl)piperidine-1-carboxylate focus primarily on its role as an intermediate in pharmaceutical manufacturing processes. The compound's commercial availability from multiple suppliers indicates established synthetic routes and quality control procedures necessary for industrial application. Manufacturing considerations include the compound's storage requirements and stability characteristics, which influence handling procedures and shelf-life determinations in industrial settings.

Property Value Method/Conditions
Molecular Formula C15H22N2O2 Confirmed by multiple sources
Molecular Weight 262.35 g/mol Calculated from molecular formula
CAS Registry Number 876316-35-7 Official chemical identifier
Boiling Point 382.8±25.0°C Predicted value
Density 1.083±0.06 g/cm³ Predicted at standard conditions
Storage Temperature 2-8°C Recommended for stability
Physical Form Oil Room temperature state
Color Pale yellow Visual observation
pKa 10.41±0.10 Predicted ionization constant

Properties

IUPAC Name

benzyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMMXAXGJCWGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595198
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405057-75-2
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-(methylamino)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used but can include various substituted piperidines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Benzyl 4-(methylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in pharmaceutical development and the creation of specialty chemicals. The compound can undergo oxidation, reduction, and substitution reactions to yield diverse products such as carboxylic acids, alcohols, amines, and substituted piperidines.

Biological Research

Potential Biological Activities:
Research has indicated that this compound may interact with biological targets such as enzymes and receptors, potentially influencing various biological pathways. For instance, studies have explored its role in modulating the activity of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibitors of MAGL have been investigated for their therapeutic potential in neurological disorders and pain management .

Case Study:
In a recent study published in the European Journal of Medicinal Chemistry, derivatives of benzyl piperidine compounds were synthesized and evaluated for their effectiveness as MAGL inhibitors. These compounds demonstrated promising results in preclinical models, highlighting the potential of this compound derivatives in treating conditions like neuropathic pain .

Medicinal Applications

Therapeutic Potential:
The compound is being investigated for its therapeutic effects, particularly as a precursor in drug synthesis. Its unique chemical structure allows it to be modified into various pharmacologically active compounds. The exploration of its derivatives has led to the identification of candidates for treating central nervous system disorders .

Clinical Trials:
Some derivatives have progressed to clinical trials for conditions such as multiple sclerosis and other neurological disorders. These studies focus on evaluating both efficacy and safety profiles, aiming to establish a new class of medications based on this compound .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized to produce specialty chemicals used in various applications ranging from agricultural products to advanced materials. Its role as a reagent in chemical processes underscores its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of Benzyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural analogs, their modifications, and key properties:

Compound Name (CAS) Structural Difference Molecular Formula Molecular Weight (g/mol) Key Data
Benzyl 4-(ethylamino)piperidine-1-carboxylate (159874-38-1) Ethylamino substituent instead of methylamino C14H20N2O2 248.3 Higher lipophilicity due to ethyl group
Benzyl 4-fluoropiperidine-1-carboxylate (690257-75-1) Fluorine at 4-position C13H16FNO2 237.3 Enhanced electronegativity; potential for altered receptor binding
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate (N/A) Pyridylmethyl extension C20H25N2O3 341.4 Synthesized via cross-electrophile coupling (63% yield)
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (148148-48-5) Methoxy-methylcarbamoyl group C16H22N2O4 306.4 Carbamoyl group increases polarity and hydrogen-bonding potential
exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (1958100-34-9) Bicyclic scaffold C16H22N2O2 274.4 Rigid structure may improve target selectivity

Biological Activity

Benzyl 4-(methylamino)piperidine-1-carboxylate (BMPC) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with BMPC, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BMPC is characterized by the molecular formula C14H21N2O2C_{14}H_{21}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring substituted at the 4-position with a methylamino group and a benzyl ester, which contributes to its unique biological properties. The hydrochloride form of BMPC enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry.

The biological activity of BMPC is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes:

  • Receptor Interaction : BMPC has been studied for its potential interactions with neurotransmitter receptors, which may influence neurological pathways related to anxiety and pain management.
  • Enzyme Modulation : Preliminary research suggests that BMPC may act as an inhibitor or modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby potentially enhancing endocannabinoid signaling pathways .

Biological Activities

Research indicates that BMPC exhibits a range of biological activities, including:

  • Analgesic Effects : Studies have shown that compounds similar to BMPC can have analgesic properties, suggesting potential applications in pain management.
  • Anxiolytic Properties : There is evidence indicating that BMPC may possess anxiolytic effects through modulation of neurotransmitter systems.
  • Neuroprotective Effects : Some findings suggest that BMPC could offer neuroprotective benefits, although further investigation is required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of BMPC:

  • In Vitro Studies : Initial in vitro assays demonstrated that BMPC could inhibit certain enzyme activities associated with pain pathways, supporting its potential as an analgesic agent.
  • In Vivo Studies : Animal models have shown promising results regarding the efficacy of BMPC in reducing pain responses, indicating its potential for further development into therapeutic agents for chronic pain conditions .
  • Comparative Analysis : A comparative study highlighted the structural similarities between BMPC and other piperidine derivatives, suggesting that modifications to the piperidine ring could enhance biological activity and selectivity towards specific targets .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnalgesic, AnxiolyticFAAH Inhibition
4-(benzyl)-piperazine-1-carboxylic acid derivativesModulators of FAAHEnzyme Modulation
Benzyl 4-(dimethylaminomethyl)piperidine-1-carboxylateNeuroprotectiveReceptor Interaction

Q & A

Q. What safety protocols are recommended for handling Benzyl 4-(methylamino)piperidine-1-carboxylate given limited toxicological data?

  • Methodological Answer : Due to insufficient toxicological data (e.g., acute toxicity or sensitization potential ), researchers should adopt stringent safety measures:
  • Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, as skin/eye contact may cause irritation .
  • Work in a fume hood to minimize inhalation risks, and store the compound in a sealed container under inert conditions (e.g., nitrogen atmosphere) .
  • Implement spill containment protocols using absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
  • Route A : React 4-(methylamino)piperidine with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base. Purify via flash chromatography (EtOAc/hexane) to isolate the product .
  • Route B : Employ automated capsule-based synthesis with N-Cbz-protected piperidine precursors and methylamine derivatives, achieving yields up to 89% under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields?

  • Methodological Answer : Low yields (e.g., 36% in some protocols ) often stem from competing side reactions or incomplete deprotection. Optimization strategies include:
  • Solvent Selection : Replace DCM with THF to enhance nucleophilicity of the amine group .
  • Catalysis : Use Pd/C or Raney nickel for efficient hydrogenolysis of protecting groups .
  • Purification : Employ gradient elution (e.g., EtOAc/MeOH with 0.25% Et3_3N) to reduce polar byproducts .

Q. How should discrepancies in hazard data for piperidine derivatives be addressed in experimental design?

  • Methodological Answer : Conflicting hazard reports (e.g., "no known hazards" vs. "uninvestigated toxicology" ) necessitate a risk-averse approach:
  • Conduct preliminary toxicity assays (e.g., Ames test for mutagenicity) if scaling up synthesis .
  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., TCI America vs. Combi-Blocks) to identify consensus on handling .
  • Use computational tools (e.g., QSAR models) to predict toxicity based on structural analogs .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (CDCl3_3) identify key signals: benzyloxy protons at δ 5.15 ppm and piperidine methylamino groups at δ 2.73 ppm .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ = 261.16) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, Rf_f ~0.4 in EtOAc) tracks reaction progress .

Q. How can functionalization of the piperidine ring impact the compound’s biological activity?

  • Methodological Answer : Modifying the piperidine scaffold alters lipophilicity and target binding:
  • Electrophilic Substitution : Introducing a propyl group at C2 increases lipophilicity (logP from 1.2 to 2.4), enhancing blood-brain barrier penetration .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with pyridine derivatives (e.g., 2-bromo-5-methylpyridine) generates analogs with improved kinase inhibition (IC50_{50} < 100 nM) .
  • Comparative Analysis : Use SAR tables to evaluate substituent effects on potency (e.g., benzyl vs. morpholine derivatives) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the stability of this compound derivatives?

  • Methodological Answer : Stability discrepancies (e.g., decomposition in DMSO vs. stability in MeOH ) require systematic testing:
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity Tests : Expose to UV (365 nm) to assess photolytic breakdown, a common issue with benzyl-protected amines .
  • pH Profiling : Evaluate stability in buffered solutions (pH 3–10) to identify optimal storage conditions .

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